molecular formula C19H23NO4 B385228 N-(2-methoxy-5-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 622355-55-9

N-(2-methoxy-5-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B385228
CAS No.: 622355-55-9
M. Wt: 329.4g/mol
InChI Key: JPUVUVPMFYUPLO-UHFFFAOYSA-N
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Description

This compound is a pyrazole-bearing compound known for its diverse pharmacological effects including potent antileishmanial and antimalarial activities . The structures of these compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Synthesis Analysis

The synthesis of similar compounds involves an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .


Molecular Structure Analysis

The molecular structure of similar compounds is based on structures generated from information available in ECHA’s databases . If generated, an InChI string will also be generated and made available for searching .


Chemical Reactions Analysis

The observed stereochemical result of the reaction is interpreted in terms of epimerization in the C1 and C4 centers of methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)-tetrahydrofuran-2-yl]prop-2-enoate, which ultimately leads to the cyclized β,β’-cis diastereomer of methyl (Z)-3-[(2R,3R,4S,5S)-5-(2-methoxy-2-oxoethyl)-3,4-(isopropylidenedioxy)-tetrahydrofuran-2-yl]prop-2-enoate .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds can be calculated using any chemical identifier or molecular structure on a website and provide estimated physicochemical property data based on the reliable QSPR and ANN .

Scientific Research Applications

Pharmacological Potential

Research has indicated the pharmacological potential of structurally similar compounds. For instance, N-substituted derivatives of bicyclo[2.2.1]heptan-2-ones demonstrated hypotensive and bradycardiac activities in animal models, suggesting potential applications in cardiovascular disease treatment (Ranise et al., 1982). This illustrates the relevance of structurally complex bicyclic compounds in developing therapeutic agents targeting specific physiological pathways.

Synthetic Chemistry Innovations

In the realm of synthetic chemistry, compounds with complex bicyclic structures have been synthesized for various applications. For example, the synthesis of N-substituted exo-2-hydroxy-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-endo-9-carboxamides, leading to norbornane-2,3-dicarboximides, highlights advanced methodologies in creating bicyclic frameworks with potential applications in medicinal chemistry and material sciences (Palchikov et al., 2010).

Mechanism of Action

The mechanism of action of similar compounds involves a hydrogen bond catalysis . To this end, a chiral tertiary amine would be employed as the catalyst .

Safety and Hazards

The safety and hazards of similar compounds are based on the standardised system of statements and pictograms established under the CLP (Classification Labelling and Packaging) Regulation .

Future Directions

Unsubstituted 7-oxabicyclo[2.2.1]heptane (1,4-epoxycyclohexane, or 7-oxanorbornane) and alkyl-substituted derivatives generate useful polymers upon oxa ring openings . On its side, 2-methylidene- 7-oxanorbornane has been used in radical-induced alkene polymerizations . These compounds are extremely useful chirons for the total asymmetric synthesis of all kinds of natural products and bioactive compounds .

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4/c1-11-6-7-13(24-5)12(10-11)20-16(23)19-9-8-18(4,17(19,2)3)14(21)15(19)22/h6-7,10H,8-9H2,1-5H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUVUVPMFYUPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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